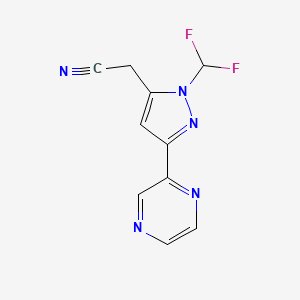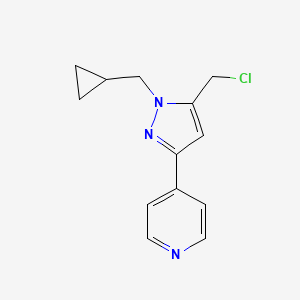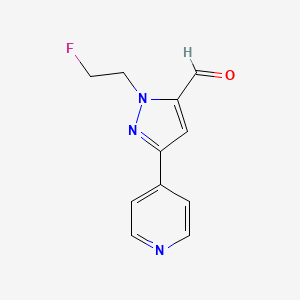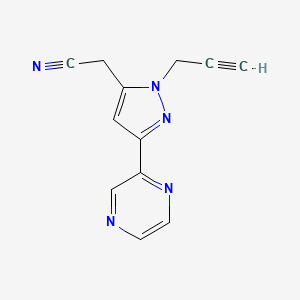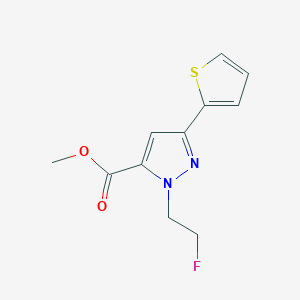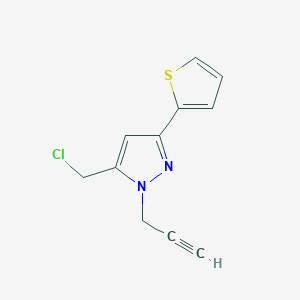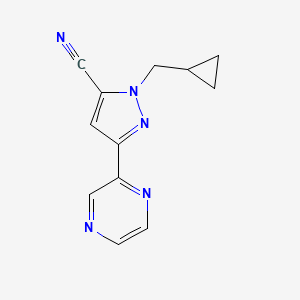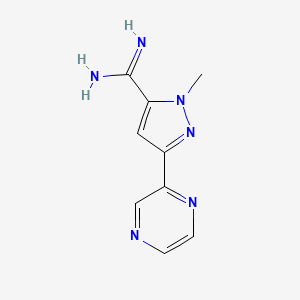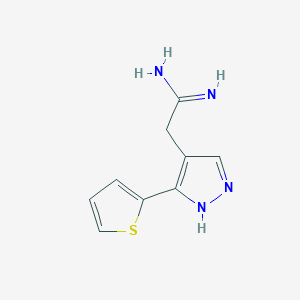
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-aminothiophene-3-carbonitrile . For instance, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Molecular Structure Analysis
The molecular structure of “2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .
Aplicaciones Científicas De Investigación
Antidepressant Activity
- Compounds related to 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide have shown potential in antidepressant applications. A study by Mathew, Suresh, and Anbazhagan (2014) synthesized derivatives of this compound and evaluated their antidepressant and neurotoxicity screening, finding significant reduction in immobility time in tests, indicating potential antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
- A 2020 study by Hamed et al. explored the antimicrobial activity of heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, synthesized and reacted with chitosan to form Schiff bases. These showed varying levels of antimicrobial activity against different bacterial and fungal strains (Hamed et al., 2020).
Anti-Inflammatory and Analgesic Activities
- Abdel-Wahab et al. (2012) investigated the anti-inflammatory and analgesic activities of new thiazole and pyrazoline heterocycles having a 2-thienylpyrazole moiety. The compounds exhibited significant analgesic and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Antioxidant and Anti-Inflammatory Properties
- Shehab, Abdellattif, and Mouneir (2018) synthesized novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from a compound containing thiophene moiety. These compounds demonstrated potent anti-inflammatory and antioxidant activities (Shehab, Abdellattif, & Mouneir, 2018).
Enzyme Inhibitory Activity
- Cetin, Türkan, Bursal, and Murahari (2021) designed and evaluated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against various enzymes, finding significant interactions at enzyme active sites (Cetin, Türkan, Bursal, & Murahari, 2021).
Antitumor Activity
- Shams, Mohareb, Helal, and Mahmoud (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing high inhibitory effects in vitro against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).
Propiedades
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-8(11)4-6-5-12-13-9(6)7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYVFDIJUAICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





